2-Amino-4-(butylsulfinyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

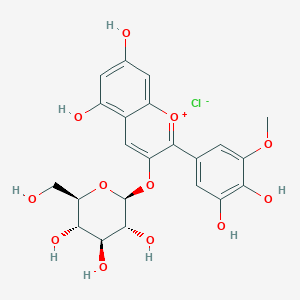

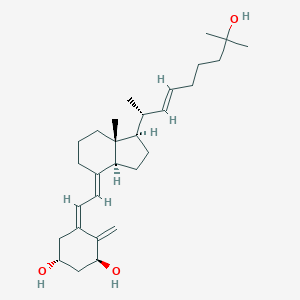

“2-Amino-4-(butylsulfinyl)butanoic acid”, also known as L-Buthionine Sulfoxide, is a compound with the molecular formula C8H17NO3S and a molecular weight of 207.29 . It is a GSH synthesis inhibitor .

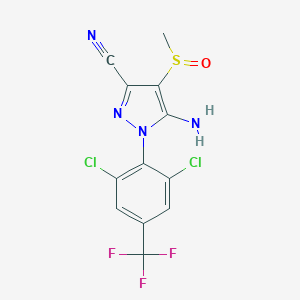

Molecular Structure Analysis

The molecular structure of “2-Amino-4-(butylsulfinyl)butanoic acid” is represented by the formula C8H17NO3S . Unfortunately, the specific 3D structure or other detailed structural information is not available in the search results.Aplicaciones Científicas De Investigación

- D,L-Buthionine Sulfoxide (BSO) has been investigated for its antitumor properties. It enhances the effect of copper complexes in lung cancer cell models, leading to oxidative stress and DNA strand breaks. The combination of BSO with copper complexes shows promise in tumor cell viability reduction and apoptosis induction .

- Additionally, BSO has been explored as an adjuvant in ionizing radiation treatment, particularly in combination with copper complexes. Notably, SDQCu (a specific copper complex) demonstrated improved cell proliferation effects when combined with radiation doses .

- BSO irreversibly inhibits γ-glutamylcysteine synthetase, a key enzyme in glutathione (GSH) synthesis. By depleting GSH, BSO induces oxidative stress in cells, making it a valuable tool for studying redox biology and cellular responses .

- Researchers have explored BSO nanoformulations as potential chemotherapeutics. Dendrimers loaded with BSO enhance cancer cell sensitivity to neoplastic agents, offering a novel approach for drug delivery .

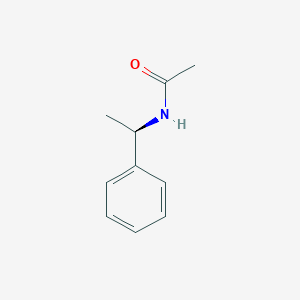

- A systems biocatalysis approach involving aldolases and transaminases enables the stereoselective synthesis of (S)- and ®-2-amino-4-hydroxybutanoic acid. This method yields high product concentrations and excellent enantiomeric excess values, making it valuable for chiral building blocks and drug development .

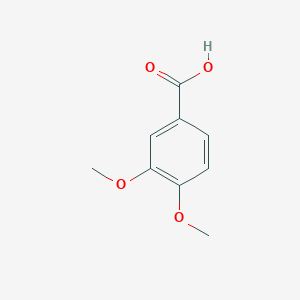

- Derivatives of 2-amino-4,4,4-trifluorobutanoic acid (analogous to homoserine) are sought after as bioisosteres of leucine in drug design. These compounds play a crucial role in developing new antimicrobial strategies and understanding quorum sensing mechanisms .

Antitumor Effects and Cancer Therapy

Glutathione Depletion and Oxidative Stress

Drug Delivery Systems and Chemotherapeutics

Asymmetric Synthesis of 2-Amino-4-Hydroxybutanoic Acid

Bioisostere and Drug Design

Mecanismo De Acción

Target of Action

The primary target of D,L-Buthionine Sulfoxide is γ-glutamylcysteine synthetase , an essential enzyme for the synthesis of glutathione (GSH) . This enzyme plays a crucial role in maintaining the balance of reactive oxygen species (ROS) in cells .

Mode of Action

D,L-Buthionine Sulfoxide acts as an irreversible inhibitor of γ-glutamylcysteine synthetase . By inhibiting this enzyme, it disrupts the synthesis of GSH, leading to a decrease in cellular GSH levels . This results in an increase in the level of ROS within the cell .

Biochemical Pathways

The inhibition of γ-glutamylcysteine synthetase by D,L-Buthionine Sulfoxide affects the glutathione synthesis pathway . This leads to a decrease in the levels of GSH, a critical antioxidant in cells. The reduction in GSH levels increases the level of ROS, leading to oxidative stress .

Pharmacokinetics

It has been shown to have biexponential elimination and differential clearance between l,r and l,s stereoisomers .

Result of Action

The increase in ROS levels due to the action of D,L-Buthionine Sulfoximine can lead to DNA damage and other oxidative damages . This can result in the arrest of the cell cycle, leading to cell death . In some cases, this can enhance the sensitivity of cells to other treatments, such as chemotherapy .

Action Environment

The action of D,L-Buthionine Sulfoximine can be influenced by various environmental factors. For example, the presence of other antioxidants in the cell can counteract the pro-oxidant conditions induced by D,L-Buthionine Sulfoximine . Additionally, the compound’s action can be influenced by the metabolic state of the cell and the presence of other compounds .

Propiedades

IUPAC Name |

2-amino-4-butylsulfinylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-2-3-5-13(12)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGSTWSVCBVYHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326553 |

Source

|

| Record name | NSC601361 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(butylsulfinyl)butanoic acid | |

CAS RN |

98487-33-3 |

Source

|

| Record name | NSC601361 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)

![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)

![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)